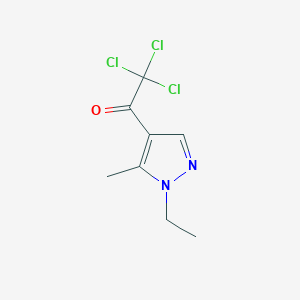
2,2,2-Trichloro-1-(1-ethyl-5-methylpyrazol-4-yl)ethanone
Vue d'ensemble
Description
“2,2,2-Trichloro-1-(1-ethyl-5-methylpyrazol-4-yl)ethanone” is a chemical compound. However, there is limited information available about this specific compound1. It’s worth noting that the compound “2,2,2-Trichloro-1-(1H-pyrrol-2-yl)ethanone” is similar and has been described as a product available for scientific research2.
Synthesis Analysis
The synthesis of similar compounds has been described in the literature. For instance, “2,2,2-Trichloro-1-(1H-pyrrol-2-yl)-ethanone” can be synthesized using potassium carbonate in diethyl ether at 20℃ for 1 hour3. However, the specific synthesis process for “2,2,2-Trichloro-1-(1-ethyl-5-methylpyrazol-4-yl)ethanone” is not readily available.Molecular Structure Analysis
The molecular structure of “2,2,2-Trichloro-1-(1-ethyl-5-methylpyrazol-4-yl)ethanone” is not explicitly provided in the search results. However, a similar compound “2,2,2-Trichloro-1-(1H-pyrrol-2-yl)ethanone” has a molecular formula of C6H4Cl3NO2.Chemical Reactions Analysis
The specific chemical reactions involving “2,2,2-Trichloro-1-(1-ethyl-5-methylpyrazol-4-yl)ethanone” are not detailed in the search results. However, a study on the basic hydrolysis of 2,2,2-trichloro-1-arylethanones provides some insight into possible reactions4.Physical And Chemical Properties Analysis
The physical and chemical properties of “2,2,2-Trichloro-1-(1-ethyl-5-methylpyrazol-4-yl)ethanone” are not explicitly stated in the search results. However, a similar compound “2,2,2-Trichloro-1-(1H-pyrrol-2-yl)ethanone” has a molecular weight of 226.495.Applications De Recherche Scientifique
Kinetic and Thermodynamic Parameters in Reactions
2,2,2-Trichloro-1-phenylethanone and its derivatives, closely related to 2,2,2-Trichloro-1-(1-ethyl-5-methylpyrazol-4-yl)ethanone, are used to understand kinetic and thermodynamic parameters in various reactions. For example, their reactions with alcohols in the presence of ethylamine can form corresponding esters, revealing insights about the reactivity of alcohols and the process of alcoholysis (Uieara et al., 1987).
Neuropharmacological Applications
Derivatives of 2,2,2-Trichloro-1-(1-ethyl-5-methylpyrazol-4-yl)ethanone have been explored for their neuropharmacological effects. Compounds similar in structure have shown potential in improving cognitive functions like learning and memory in animal models (Zhang Hong-ying, 2012).
Corrosion Inhibition
1-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)ethanone, a compound with a structure akin to 2,2,2-Trichloro-1-(1-ethyl-5-methylpyrazol-4-yl)ethanone, has been synthesized and identified as an effective corrosion inhibitor for mild steel in acidic environments. This demonstrates the potential application of such compounds in materials science, particularly in protecting metals from corrosion (Jawad et al., 2020).
Antimicrobial Activity
The antimicrobial activity of substituted 1,2,3-triazoles, which are structurally similar to 2,2,2-Trichloro-1-(1-ethyl-5-methylpyrazol-4-yl)ethanone, has been a subject of study. These compounds have been synthesized and found to have significant antimicrobial properties, suggesting their potential use in developing new antimicrobial agents (Holla et al., 2005).
Asymmetric Synthesis
The compound has been used in asymmetric synthesis, providing a pathway to produce enantiomers of chiral building blocks, which are crucial in the development of pharmaceuticals and other fine chemicals (Demir et al., 2001).
Bioactive Compound Studies
Related compounds have been utilized in the study of bioactive compounds, demonstrating potential in treating various diseases, including cancer. For instance, derivatives of 2,2,2-Trichloro-1-(1-ethyl-5-methylpyrazol-4-yl)ethanone have shown efficacy against specific cancer cell lines (Iwashita et al., 2008).
Safety And Hazards
The safety and hazards associated with “2,2,2-Trichloro-1-(1-ethyl-5-methylpyrazol-4-yl)ethanone” are not specified in the search results. However, it’s important to handle all chemical compounds with appropriate safety measures.
Orientations Futures
The future directions for the study or use of “2,2,2-Trichloro-1-(1-ethyl-5-methylpyrazol-4-yl)ethanone” are not specified in the search results. Further research and investigation would be needed to determine potential applications and areas of study for this compound.
Please note that the information provided is based on the available search results and may not fully cover the requested analysis due to the limited information available for the specific compound “2,2,2-Trichloro-1-(1-ethyl-5-methylpyrazol-4-yl)ethanone”.
Propriétés
IUPAC Name |
2,2,2-trichloro-1-(1-ethyl-5-methylpyrazol-4-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9Cl3N2O/c1-3-13-5(2)6(4-12-13)7(14)8(9,10)11/h4H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYPYKUUVVBJGSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C=N1)C(=O)C(Cl)(Cl)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9Cl3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,2-Trichloro-1-(1-ethyl-5-methylpyrazol-4-yl)ethanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N'-[1-Amino-1-(4-methoxyphenyl)methylidene]-hydrazinecarboxylic acid tert-butyl ester](/img/structure/B1396255.png)
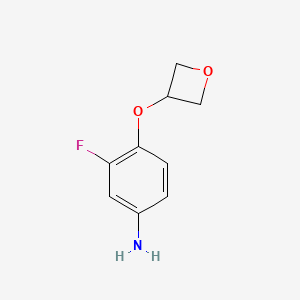
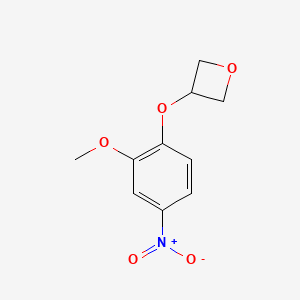
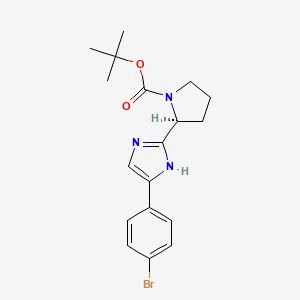
![Spiro[piperidine-4,3'-pyrrolo[2,3-b]pyridin]-2'(1'H)-one](/img/structure/B1396261.png)
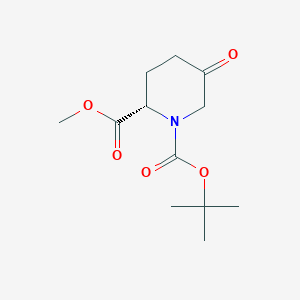
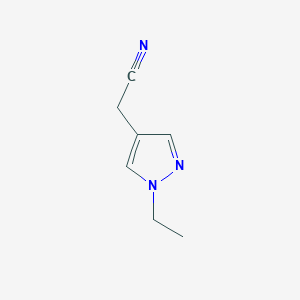
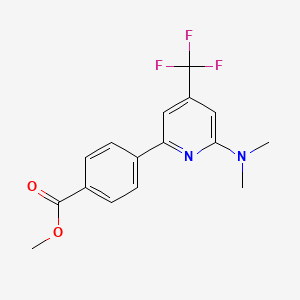
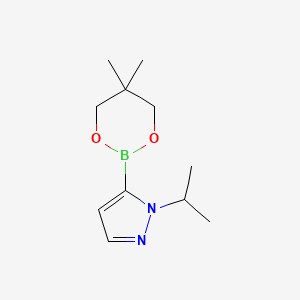
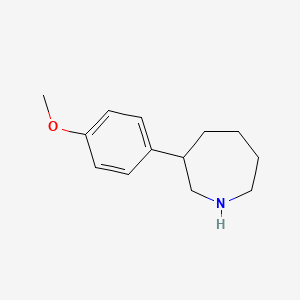
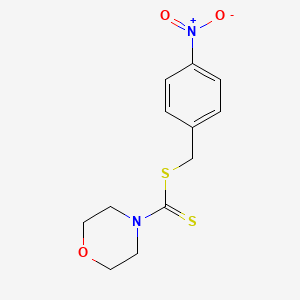
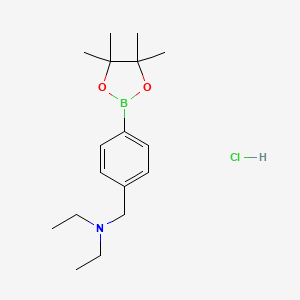
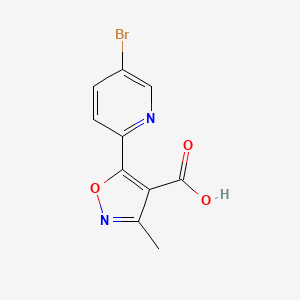
![[4-(carboxymethyl)-3,5-dimethyl-1H-1,2,4-triazol-4-ium-1-yl]acetate](/img/structure/B1396276.png)